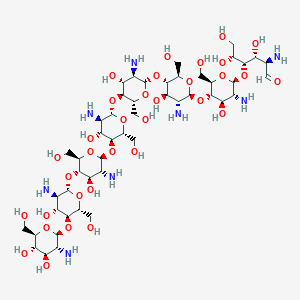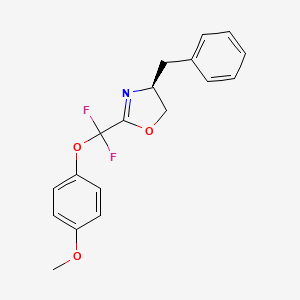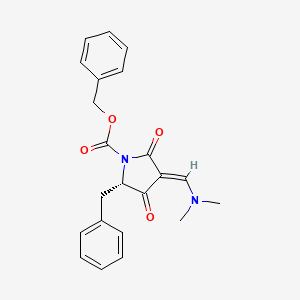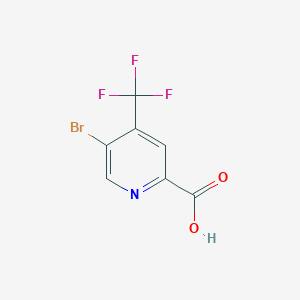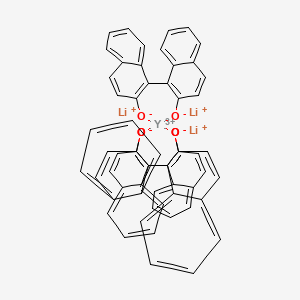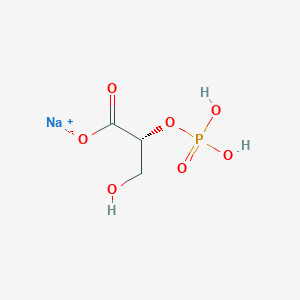
Sodium (R)-3-hydroxy-2-(phosphonooxy)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium ®-3-hydroxy-2-(phosphonooxy)propanoate is a chemical compound that belongs to the class of organic phosphates It is characterized by the presence of a sodium ion, a hydroxy group, and a phosphonooxy group attached to a propanoate backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium ®-3-hydroxy-2-(phosphonooxy)propanoate typically involves the esterification of ®-3-hydroxy-2-(phosphonooxy)propanoic acid with sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
(R)-3-hydroxy-2-(phosphonooxy)propanoic acid+NaOH→Sodium (R)-3-hydroxy-2-(phosphonooxy)propanoate+H2O
Industrial Production Methods
Industrial production of Sodium ®-3-hydroxy-2-(phosphonooxy)propanoate may involve large-scale esterification processes using high-purity reagents and optimized reaction conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in a pure and stable form.
化学反応の分析
Types of Reactions
Sodium ®-3-hydroxy-2-(phosphonooxy)propanoate can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of water, leading to the formation of ®-3-hydroxy-2-(phosphonooxy)propanoic acid and sodium hydroxide.
Esterification: It can react with alcohols to form esters.
Oxidation and Reduction: The hydroxy group can be oxidized to a carbonyl group, and the phosphonooxy group can participate in redox reactions.
Common Reagents and Conditions
Hydrolysis: Water and acid or base catalysts.
Esterification: Alcohols and acid catalysts.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: ®-3-hydroxy-2-(phosphonooxy)propanoic acid and sodium hydroxide.
Esterification: Esters of ®-3-hydroxy-2-(phosphonooxy)propanoic acid.
Oxidation: Oxidized derivatives of the compound.
科学的研究の応用
Sodium ®-3-hydroxy-2-(phosphonooxy)propanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organic phosphates.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
作用機序
The mechanism of action of Sodium ®-3-hydroxy-2-(phosphonooxy)propanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in phosphate metabolism, leading to the formation of biologically active intermediates. It may also interact with cellular receptors and signaling pathways, modulating various physiological processes.
類似化合物との比較
Sodium ®-3-hydroxy-2-(phosphonooxy)propanoate can be compared with other similar compounds, such as:
- Sodium ®-3-hydroxy-2-(phosphonooxy)butanoate
- Sodium ®-3-hydroxy-2-(phosphonooxy)pentanoate
These compounds share similar structural features but differ in the length of the carbon chain. The unique properties of Sodium ®-3-hydroxy-2-(phosphonooxy)propanoate, such as its specific reactivity and biological activity, distinguish it from these related compounds.
特性
分子式 |
C3H6NaO7P |
|---|---|
分子量 |
208.04 g/mol |
IUPAC名 |
sodium;(2R)-3-hydroxy-2-phosphonooxypropanoate |
InChI |
InChI=1S/C3H7O7P.Na/c4-1-2(3(5)6)10-11(7,8)9;/h2,4H,1H2,(H,5,6)(H2,7,8,9);/q;+1/p-1/t2-;/m1./s1 |
InChIキー |
FDCUSZSRIXDPHE-HSHFZTNMSA-M |
異性体SMILES |
C([C@H](C(=O)[O-])OP(=O)(O)O)O.[Na+] |
正規SMILES |
C(C(C(=O)[O-])OP(=O)(O)O)O.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



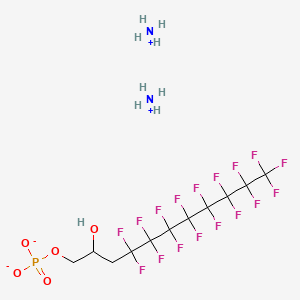
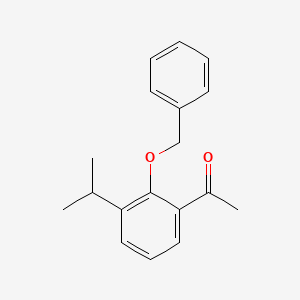

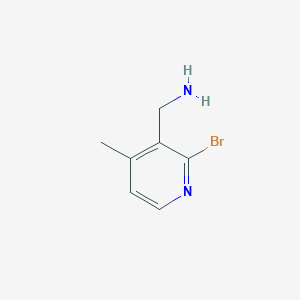
![(S)-2-methyl-N-(7-methyl-8-((3-methylpiperazin-1-yl)methyl)imidazo[1,2-a]pyridin-6-yl)pyrimidine-5-carboxamide hydrochloride](/img/structure/B12847654.png)
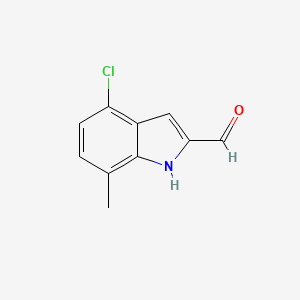
![tert-butyl N-[(2R)-1-hydroxybutan-2-yl]carbamate;methanesulfonic acid](/img/structure/B12847669.png)
